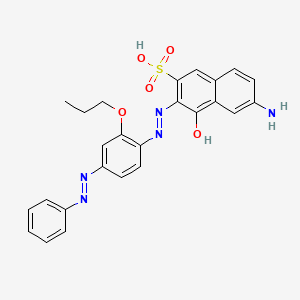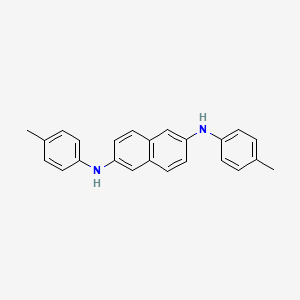
N~2~,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two 4-methylphenyl groups attached to the naphthalene-2,6-diamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine typically involves the reaction of naphthalene-2,6-diamine with 4-methylphenyl derivatives under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where naphthalene-2,6-diamine reacts with 4-methylphenyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N~2~,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in studying the interactions of aromatic amines with biological macromolecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The aromatic amine groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The compound’s effects are mediated through pathways involving electron transfer and redox reactions, which can modulate cellular processes and signaling pathways.
Comparación Con Compuestos Similares
- N~2~,N~6~-Bis(4-butylphenyl)naphthalene-2,6-diamine
- N~2~,N~6~-Bis(4-chlorophenyl)naphthalene-2,6-diamine
- N~2~,N~6~-Bis(4-methoxyphenyl)naphthalene-2,6-diamine
Comparison: N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine is unique due to the presence of 4-methylphenyl groups, which impart specific electronic and steric properties. Compared to its analogs with different substituents (e.g., butyl, chloro, methoxy), the methyl groups enhance the compound’s stability and reactivity in certain chemical reactions. This uniqueness makes it a valuable compound in the synthesis of materials with tailored properties for specific applications.
Propiedades
Número CAS |
139255-28-0 |
|---|---|
Fórmula molecular |
C24H22N2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-N,6-N-bis(4-methylphenyl)naphthalene-2,6-diamine |
InChI |
InChI=1S/C24H22N2/c1-17-3-9-21(10-4-17)25-23-13-7-20-16-24(14-8-19(20)15-23)26-22-11-5-18(2)6-12-22/h3-16,25-26H,1-2H3 |
Clave InChI |
YAHKKCOTHKPZDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)NC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


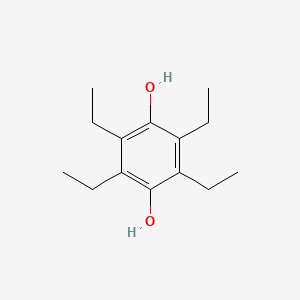

![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
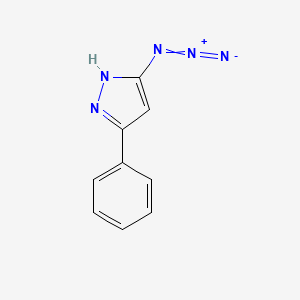
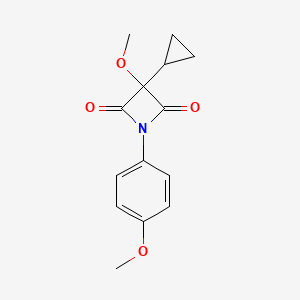
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)

![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
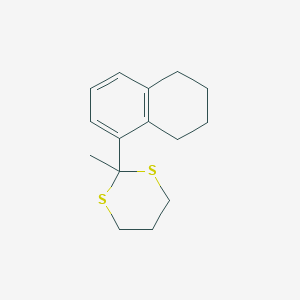
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
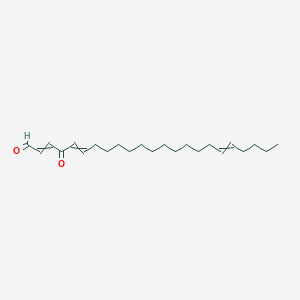
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)

